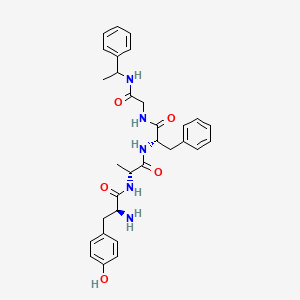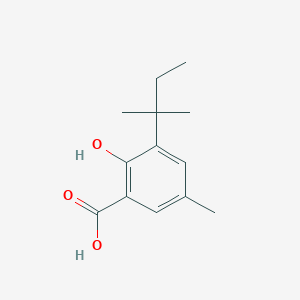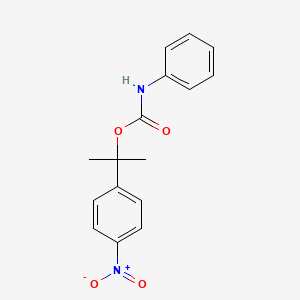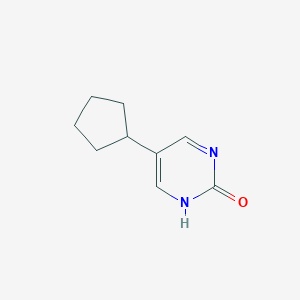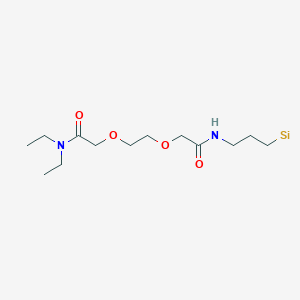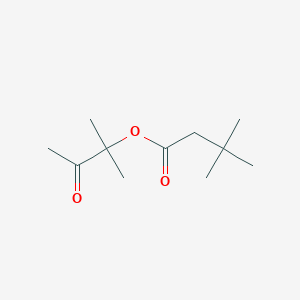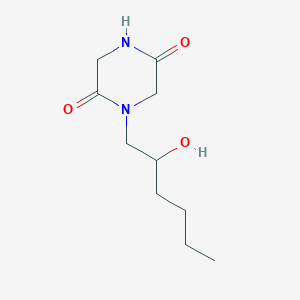
1-(2-Hydroxyhexyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyhexyl)piperazine-2,5-dione is a compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities Piperazine derivatives are widely used in various fields, including medicine, agriculture, and chemical industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyhexyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base or a catalyst, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyhexyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-(2-Hydroxyhexyl)piperazine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . Additionally, the compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyhexyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparación Con Compuestos Similares
1-(2-Hydroxyhexyl)piperazine-2,5-dione can be compared with other similar compounds, such as 1-(2-Hydroxyethyl)piperazine and 1-(3-chlorophenyl)piperazine . These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxyl and hexyl substituents, which confer distinct properties and applications .
List of Similar Compounds:- 1-(2-Hydroxyethyl)piperazine
- 1-(3-chlorophenyl)piperazine
- 1,5-fused-1,2,3-triazoles with piperazine moiety
- (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione
Propiedades
Número CAS |
93498-19-2 |
|---|---|
Fórmula molecular |
C10H18N2O3 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(2-hydroxyhexyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-4-8(13)6-12-7-9(14)11-5-10(12)15/h8,13H,2-7H2,1H3,(H,11,14) |
Clave InChI |
QOEVMUOWTYPRPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1CC(=O)NCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



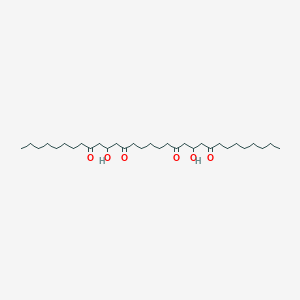

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
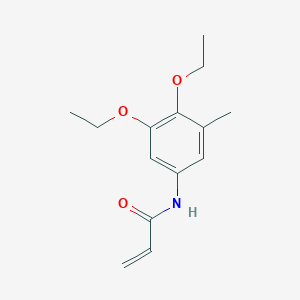
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
